![molecular formula C16H14BrFO2 B6302865 1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone CAS No. 2138863-82-6](/img/structure/B6302865.png)
1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone is a synthetic organic compound with the molecular formula C16H14BrFO2 and a molecular weight of 337.18 g/mol. It is a colorless, volatile liquid with a pungent odor. This compound is primarily used in scientific research and has various applications in the synthesis of organic compounds, such as aryl ethers and polymers.
Preparation Methods
The synthesis of 1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone involves several steps. One common method includes the following steps:
Bromination: The starting material, 4-(4-fluoro-2,6-dimethyl-phenoxy)benzene, undergoes bromination using bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Acylation: The brominated intermediate is then subjected to acylation using ethanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the final product.
Chemical Reactions Analysis
1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol using suitable reagents.
Polymerization: This compound can participate in polymerization reactions to form polymers with specific functional groups.
Common reagents used in these reactions include bromine, ethanoyl chloride, aluminum chloride, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone has several scientific research applications, including:
Synthetic Methodologies: It is used in the synthesis of complex organic molecules, including those with bromo, fluoro, and ethanone groups.
Polymer Synthesis: This compound plays a critical role in the synthesis of polymers, such as aryloxyterephthalic acids and semicrystalline polyesters.
Medicinal Chemistry: Research on this compound includes the development of novel synthetic methodologies for potential therapeutic agents.
Mechanism of Action
its effects are likely related to its ability to participate in various chemical reactions, such as substitution and polymerization, which can lead to the formation of biologically active compounds.
Comparison with Similar Compounds
1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone can be compared with other similar compounds, such as:
1-[3-Bromo-4-(4-chloro-2,6-dimethyl-phenoxy)phenyl]ethanone: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and applications.
1-[3-Bromo-4-(4-methyl-2,6-dimethyl-phenoxy)phenyl]ethanone: This compound has a methyl group instead of a fluorine atom, which can also influence its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications in scientific research.
Properties
IUPAC Name |
1-[3-bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO2/c1-9-6-13(18)7-10(2)16(9)20-15-5-4-12(11(3)19)8-14(15)17/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWMLCXMVQRNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=C(C=C(C=C2)C(=O)C)Br)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
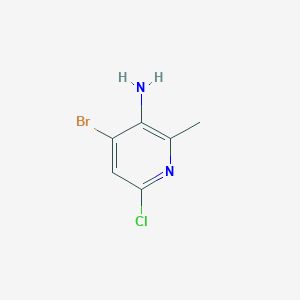
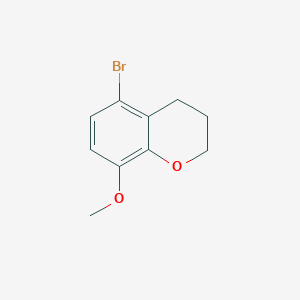
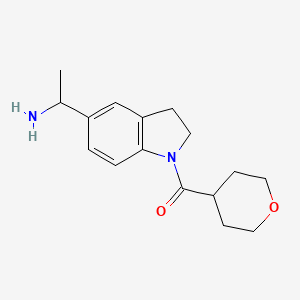
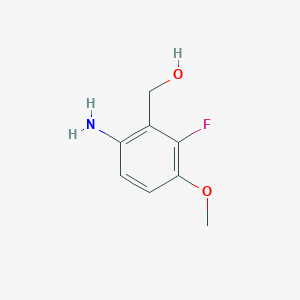
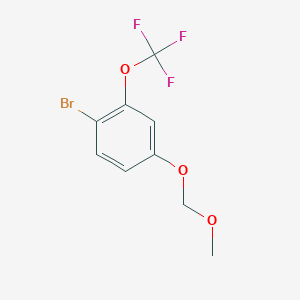
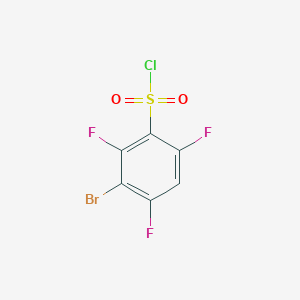
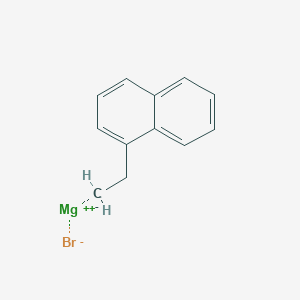
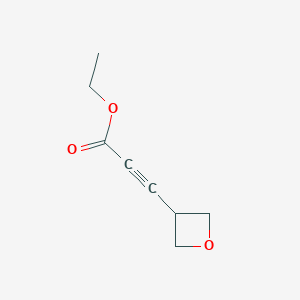
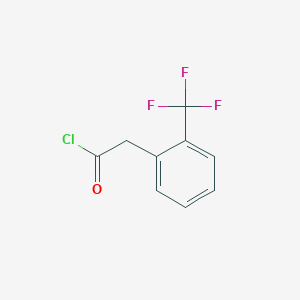
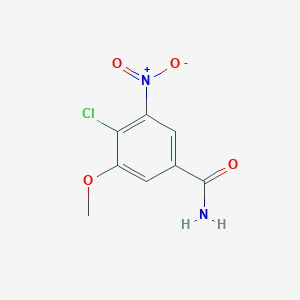
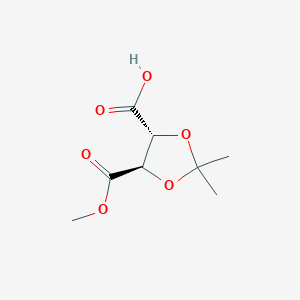
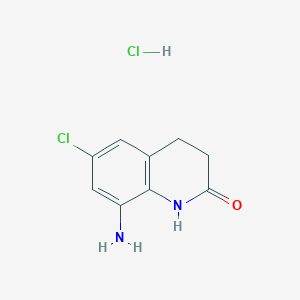
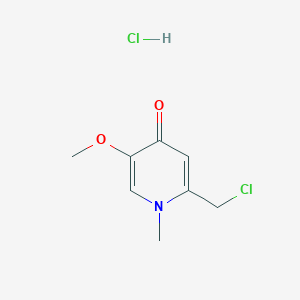
![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride](/img/structure/B6302897.png)
